molecular formula C10H7F3O3 B1487133 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde CAS No. 2231675-62-8

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Cat. No. B1487133
M. Wt: 232.16 g/mol
InChI Key: DDWZNBHQKWBTSK-UHFFFAOYSA-N
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Description

The compound “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” is a chemical compound that likely contains a trifluoroacetyl group . Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” were not found, trifluoroacetyl derivatives can be synthesized through various methods. For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .


Molecular Structure Analysis

The molecular structure of a related compound, 2,2,2-trifluoroethyl trifluoroacetate, has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

Trifluoroacetyl derivatives are known to react with various chemicals. For example, trifluoroacetyl chloride reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .

Scientific Research Applications

Organic Synthesis and Solid-Phase Peptide Synthesis

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is explored as a precursor in organic synthesis and solid-phase peptide synthesis. The compound's reactivity, particularly in the formation of secondary amides and Schiff bases, highlights its utility in constructing complex organic molecules and peptides. This reactivity is leveraged in solid-phase organic synthesis, where secondary amines are derived from the compound through reductive amination, further converted to ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).

Antimicrobial and Antiaflatoxigenic Activities

Research into Schiff bases of methoxybenzaldehydes, including 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, indicates their significant antimicrobial and antiaflatoxigenic activities. These compounds exhibit potent inhibitory effects against microbial growth and aflatoxin production, which are crucial for food safety and pharmaceutical applications (Nanishankar V. Harohally et al., 2017).

Material Science and Polymer Synthesis

In material science, 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde contributes to the synthesis of polymers and novel materials. Its derivatives are used as monomers or linkers in creating polymers with specific properties, such as enhanced thermal stability, solubility, or specific physical characteristics. These applications are crucial in developing new materials for various industrial and technological uses (J. Mikroyannidis, 1995).

Analytical Chemistry and Spectroscopy

The compound's unique chemical structure enables its use in analytical chemistry, particularly in spectroscopic studies and molecular docking investigations. It serves as a model compound to understand intermolecular interactions, aiding in the development of analytical methods and the design of materials and drugs with tailored properties (H. Ghalla et al., 2018).

properties

IUPAC Name

2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZNBHQKWBTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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